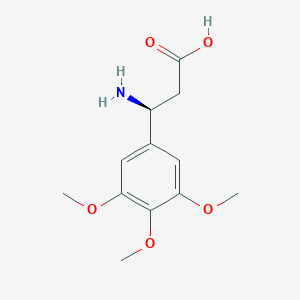

(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Description

(3S)-3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid (CAS: 202131-32-6) is a chiral amino acid derivative characterized by a propanoic acid backbone substituted with a 3,4,5-trimethoxyphenyl group at the β-carbon and an amino group in the (S)-configuration. Its molecular formula is C₁₂H₁₇NO₅, with a molecular weight of 263.27 g/mol . The compound is structurally related to natural phenylpropanoic acids but modified with methoxy groups and an amino functionality, which confer unique physicochemical and biological properties.

Properties

CAS No. |

171002-26-9 |

|---|---|

Molecular Formula |

C12H17NO5 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15)/t8-/m0/s1 |

InChI Key |

UMIWUEOAUPOOEJ-QMMMGPOBSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H](CC(=O)O)N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with glycine, followed by reduction and subsequent protection and deprotection steps to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound’s S-configuration at the central carbon and its functional groups enable diverse reactivity:

-

Amino group (NH₂) : Participates in nucleophilic substitution, acylation, and deprotonation reactions.

-

Carboxylic acid (COOH) : Undergoes esterification, amidation, and decarboxylation.

-

Trimethoxyphenyl group : Electron-donating methoxy groups enhance aromatic stability but reduce reactivity toward electrophilic substitution.

Coupling Reactions

The most common synthesis involves 2,4,5-trimethoxyphenylacetic acid reacting with an amine (e.g., glycine derivatives) using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU . This forms the amide bond, with stereochemical control achieved via enantioselective methods.

| Reagent | Role | Conditions |

|---|---|---|

| EDC/HATU | Activate carboxylic acid | Room temperature, DCM |

| Amine (e.g., NH₃) | Nucleophile | Excess, aqueous/organic mix |

Stereochemical Control

The S-configuration is preserved during synthesis by using optically active starting materials or chiral catalysts. For example, cyclohexylaldehyde derivatives are often employed to enforce stereoselectivity .

Amino Group Reactions

-

Protection/Deprotection :

-

Acylation : Forms amides or ureas with carbonyl reagents (e.g., acyl chlorides).

Carboxylic Acid Reactions

-

Esterification : Reacts with alcohols (e.g., MeOH, EtOH) to form methyl or ethyl esters.

-

Amidation : Converts to amides using amines and coupling reagents.

Phenyl Ring Chemistry

-

Demethylation : Under harsh acidic conditions (e.g., HBr), methoxy groups can be cleaved to form phenolic hydroxyl groups.

-

Hydrogenation : Reduction of the aromatic ring to form cyclohexyl derivatives.

Stereochemical Stability

The S-configuration is critical for biological activity. Reactions are designed to avoid racemization:

-

Mild Conditions : Avoid high temperatures or strong bases during synthesis.

-

Chiral Pool Synthesis : Uses enantiomerically pure starting materials to preserve stereochemistry .

Biological Interactions

The compound’s trimethoxyphenyl side chain interacts with biological targets (e.g., neurotransmitter receptors) via:

-

Hydrogen Bonding : Amino and carboxylic acid groups bind to polar residues.

-

Hydrophobic Interactions : Trimethoxyphenyl group engages in lipophilic pockets.

Scientific Research Applications

(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- However, the hydrophobic trimethoxyphenyl moiety counterbalances this, necessitating formulation optimization .

- Stereochemical Impact : The (S)-configuration is critical for bioactivity. demonstrates that enzymatic resolution (e.g., using Alcalase®) is required to isolate the active enantiomer, as the (R)-form may exhibit reduced efficacy .

Biological Activity

(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, also known as a derivative of propanoic acid with a unique trimethoxyphenyl structure, has garnered attention in recent years due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₇NO₅

- Molecular Weight : 255.27 g/mol

- Chirality : The compound possesses a chiral center at the 3-position of the propanoic acid chain, contributing to its stereochemical properties.

2. Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, particularly in the context of neurodegenerative diseases. The trimethoxyphenyl group enhances its interaction with neurotransmitter systems, potentially modulating glutamate receptors critical for synaptic plasticity and memory formation .

- Anticancer Potential : Its structural similarity to other bioactive compounds has led to investigations into its potential role in cancer therapy. Preliminary findings indicate that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The precise mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:

- Interaction with Receptors : The compound is believed to interact with various receptors and enzymes involved in neurotransmission and cellular signaling pathways. This interaction may enhance or inhibit specific biological responses.

- Modulation of Neurotransmitter Systems : Its ability to influence glutamate receptor activity suggests a role in modulating excitatory neurotransmission, which is crucial for cognitive functions and neuroprotection.

4. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-2-methyl-4-(trifluoromethyl)benzoic acid | Contains trifluoromethyl group | Different electronic properties affecting reactivity |

| 4-Amino-2-methylbenzoic acid | Substituted aromatic ring | Less sterically hindered than trimethoxy derivatives |

| 2-Amino-4-(methoxyphenyl)butanoic acid | Longer alkyl chain | Potentially different metabolic pathways |

The distinct arrangement of functional groups and stereochemistry in this compound may confer unique biological activities not present in these similar compounds.

5. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study published in MDPI explored its neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that the compound significantly reduced cell death and oxidative markers in neuronal cell cultures .

- Another investigation focused on its anticancer properties demonstrated that this compound inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest.

6. Conclusion

This compound represents a promising compound with potential applications in neuroprotection and cancer therapy. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Further studies are warranted to explore its pharmacokinetics and toxicity profiles to facilitate its development as a therapeutic agent.

Q & A

Q. Basic

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with mobile phases of hexane/isopropanol .

- NMR spectroscopy : H and C NMR confirm stereospecific shifts (e.g., δ 6.41 ppm for aromatic protons in anhydride derivatives) .

- Optical rotation : Specific rotation values compared to literature data for (3S) configuration .

What in vitro models demonstrate the compound's activity against Plasmodium species, and what methodological considerations are critical for reproducibility?

Q. Advanced

- Antimalarial assays : The compound’s derivatives (e.g., triazole carboxamides) show IC values <1 µM against P. falciparum 3D7 and P. vivax isolates .

- Critical parameters :

How do structural modifications at the propanoic acid moiety influence target binding affinity in anticancer applications?

Q. Advanced

- Triazole derivatives : Replacing the carboxylic acid with carboxamide (e.g., compound 4r ) enhances inhibition of tubulin polymerization (IC = 0.8 µM) by mimicking colchicine-binding motifs .

- SAR insights :

What analytical techniques are most effective for characterizing the compound's purity and structural integrity?

Q. Basic

What computational approaches are employed to predict the compound's pharmacokinetic properties, and how do they correlate with experimental data?

Q. Advanced

- ADMET predictions :

- Molecular docking : Glide SP scoring identifies hydrogen bonding with tubulin’s β-subunit (binding energy = -9.2 kcal/mol) .

What natural sources of 3-(3,4,5-trimethoxyphenyl)propanoic acid derivatives exist, and what extraction methodologies preserve their bioactive potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.